Statins are a class of drugs widely known for their cholesterol-lowering effects, primarily used in the treatment of hypercholesterolemia to reduce cardiovascular risk. Fluvastatin, a member of this drug class, has been observed to have additional effects beyond its lipid-lowering capabilities. These effects are related to the inhibition of isoprenylation of Rab GTPase proteins, which are crucial in the regulation of protein trafficking within cells. The Rab GTPase family, particularly Rab5, plays a significant role in the membrane expression level of ion channels, including the cardiac repolarizing channels IKs. Alterations in the function of these channels have been implicated in various disease states, notably those associated with arrhythmias1. Furthermore, fluvastatin has been studied for its impact on skeletal muscle fibers, where it has been shown to induce vacuolation and morphological changes, potentially leading to muscle injury2.
In the field of cardiology, fluvastatin's ability to inhibit Rab5 and restore IKs channel function presents a potential therapeutic strategy for preventing arrhythmias. The study by1 indicates that fluvastatin could be beneficial in disease states characterized by chronic cPKC activation, which is known to reduce IKs function and increase arrhythmic risk.
Fluvastatin's impact on skeletal muscle has been investigated, revealing that it can induce vacuolation in rat skeletal myofibers. This effect is time- and concentration-dependent, leading to cell death. The coapplication of geranylgeranylpyrophosphate (GGPP) with fluvastatin prevented these morphological changes, suggesting that the inactivation of Rab GTPase is a crucial factor in statin-induced morphological abnormalities in skeletal muscle fibers. This finding is significant for understanding the myotoxic effects of statins, such as myalgia, myositis, and rhabdomyolysis, and could guide the development of strategies to mitigate these side effects2.
The synthesis of Rac 5-Keto Fluvastatin involves complex organic synthesis techniques. The process typically begins with simpler organic molecules and employs several synthetic routes, including biocatalyzed steps that offer advantages such as mild reaction conditions and high selectivity. Key methods include:
Rac 5-Keto Fluvastatin possesses a complex molecular structure characterized by a specific arrangement of atoms that contribute to its function as a statin. The molecular formula is , with a molecular weight of approximately 423.48 g/mol. The structure includes:
The stereochemistry plays a significant role in its interaction with biological targets, particularly HMG-CoA reductase .
Rac 5-Keto Fluvastatin undergoes several key chemical reactions:
The specific conditions under which these reactions occur—such as temperature, pressure, and choice of solvent—are crucial for optimizing yield and purity .
The mechanism of action for Rac 5-Keto Fluvastatin is closely related to that of Fluvastatin itself. It primarily functions by inhibiting HMG-CoA reductase, thereby blocking the conversion of HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis. This inhibition leads to:
Rac 5-Keto Fluvastatin exhibits several notable physical and chemical properties:
These properties are essential for handling and storage during research and pharmaceutical applications .
Rac 5-Keto Fluvastatin has diverse applications in scientific research:
The compound's role extends beyond mere synthesis; it contributes significantly to understanding cholesterol regulation and related diseases .
rac 5-Keto Fluvastatin (systematically named as (6E)-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3-hydroxy-5-oxohept-6-enoic acid) is a racemic compound with the molecular formula C₂₄H₂₄FNO₄ and a molecular weight of 409.45 g/mol [2] [4] [7]. Its structure integrates a fluorophenyl-substituted indole core linked to a heptenoic acid chain featuring a 5-keto moiety and a 3-hydroxy group. The racemic designation ("rac") indicates a 1:1 mixture of two enantiomers resulting from the chiral center at the C3 position of the heptenoic acid chain [5] [8].
Key structural identifiers include:
O=C(O)CC(O)CC(/C=C/C(N1C(C)C)=C(C2=CC=C(F)C=C2)C3=C1C=CC=C3)=O
[4] [6] Table 1: Molecular Properties of rac 5-Keto Fluvastatin
Property | Value |
---|---|
Molecular Formula | C₂₄H₂₄FNO₄ |
Molecular Weight | 409.45 g/mol |
Chiral Centers | C3 of heptenoic acid chain |
Melting Point | >160°C (decomposition observed) |
LogP (Partition Coefficient) | 4.84 (predicted) |
Hydrogen Bond Donors/Acceptors | 3/6 |
The compound exhibits hygroscopic behavior, requiring storage under inert conditions at low temperatures (-20°C) to prevent degradation [4] [6]. Its solubility profile includes limited dissolution in chloroform, dimethyl sulfoxide, and methanol [4], complicating purification and analysis.
rac 5-Keto Fluvastatin is formally designated as Fluvastatin Impurity D in pharmacopeial standards (European Pharmacopoeia and United States Pharmacopeia) [4] [8]. It arises during the synthesis of Fluvastatin—a potent HMG-CoA reductase inhibitor (IC₅₀ = 8 nM)—through oxidative degradation of the parent drug’s dihydroxyheptanoic acid chain [2] [8]. This transformation typically occurs via:
Table 2: Regulatory and Classification Status
Designation | Identifier |
---|---|
European Pharmacopoeia | Fluvastatin EP Impurity D |
United States Pharmacopeia | Fluvastatin Sodium Impurity D |
Synonyms | 3-Hydroxy-5-Keto Fluvastatin |
As a critical quality attribute, regulatory guidelines mandate strict control of rac 5-Keto Fluvastatin levels in Fluvastatin batches. Analytical monitoring employs HPLC with UV detection, where it elutes with distinct retention times relative to the active pharmaceutical ingredient [8]. Purification challenges stem from its structural similarity to Fluvastatin and hygroscopicity, often requiring specialized chromatography under inert atmospheres [4] [6].
The racemic nature of rac 5-Keto Fluvastatin fundamentally differentiates it from enantiopure Fluvastatin in physicochemical and biological contexts:
Crystallographic and Packing Behavior
Racemic mixtures often crystallize in centrosymmetric space groups (e.g., P1̄ or P2₁/c), whereas enantiopure forms adopt chiral space groups (e.g., P2₁2₁2₁) [3]. This distinction affects crystal packing efficiency:
Analytical Differentiation
Biological Significance
Though direct data on rac 5-Keto Fluvastatin’s HMG-CoA reductase inhibition is limited, its parent compound (Fluvastatin) derives activity primarily from the (3R,5R,6E)-enantiomer. The racemic impurity’s binding affinity is presumed reduced due to non-complementary stereochemistry at C3 [2] [6].
Table 3: Racemic vs. Enantiopure Properties
Property | Racemic Form | Enantiopure Form |
---|---|---|
Crystal System | Centrosymmetric | Non-centrosymmetric |
Melting Point | >160°C (broad) | Sharp, higher/lower* |
Optical Rotation | 0° | Non-zero |
Biological Activity | Reduced affinity | Target-specific |
Predicted based on chiral crystal engineering principles [3] [5]. |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: